molecular formula C25H26N4O4 B11203777 N-(2-Butyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide

N-(2-Butyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B11203777
M. Wt: 446.5 g/mol
InChI Key: HYOBHSBQCAPBCA-UHFFFAOYSA-N
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Description

N-(2-Butyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Butyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamide with a suitable aldehyde or ketone to form the quinazolinone core. This is followed by further functionalization to introduce the quinoline and butyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Butyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with various biological activities.

    Medicine: Research has indicated its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Butyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives such as:

  • 2-Butyl-4-oxo-3(4H)-quinazolinyl derivatives
  • 4-Hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide derivatives

Properties

Molecular Formula

C25H26N4O4

Molecular Weight

446.5 g/mol

IUPAC Name

N-(2-butyl-4-oxoquinazolin-3-yl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide

InChI

InChI=1S/C25H26N4O4/c1-3-5-14-20-26-18-12-8-6-10-16(18)24(32)29(20)27-23(31)21-22(30)17-11-7-9-13-19(17)28(15-4-2)25(21)33/h6-13,30H,3-5,14-15H2,1-2H3,(H,27,31)

InChI Key

HYOBHSBQCAPBCA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC=C4N(C3=O)CCC)O

Origin of Product

United States

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